

# A Comparative Analysis of Dm-CHOC-pen Clinical Trials in Oncology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Dm-CHOC-pen**

Cat. No.: **B1670824**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial data for 4-Demethyl-4-cholesteryloxyphenclomedine (**Dm-CHOC-pen**), a novel anti-cancer agent. The data presented is aggregated from multiple Phase I and Phase II clinical trials, with a particular focus on its application in adolescent and young adult (AYA) patients with advanced malignancies, including those with central nervous system (CNS) involvement.

## Overview of Dm-CHOC-pen

**Dm-CHOC-pen** is a polychlorinated pyridine cholestryl carbonate designed to be lipophilic and electrically neutral, properties that allow it to cross the blood-brain barrier (BBB).<sup>[1][2]</sup> Its primary mechanism of action is the bis-alkylation of DNA at the N7-guanine and N4-cytosine positions, leading to cancer cell death.<sup>[3][4][5]</sup> Preclinical and clinical studies have demonstrated its potential in treating various cancers, including primary brain tumors and metastatic cancers of the lung, breast, and melanoma involving the CNS.<sup>[1][6]</sup>

## Efficacy and Safety Data from Clinical Trials

Clinical trials for **Dm-CHOC-pen** have been conducted in both adult and AYA populations, primarily in patients with advanced cancers. A key feature of these trials is the investigation of **Dm-CHOC-pen**'s activity in tumors involving the CNS.

## Phase I and II Clinical Trial Data Summary

The following tables summarize key quantitative data from reported clinical trials of **Dm-CHOC-pen**.

Table 1: Patient Demographics and Dosing Across Select Clinical Trials

| Trial Phase | Patient Population                                            | Number of Patients | Dosing Regimen                                                                                                                                                   | Reference |
|-------------|---------------------------------------------------------------|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase I     | Advanced Cancer (with/without CNS involvement)                | 26                 | Escalating doses from 39 to 111 mg/m <sup>2</sup> as a 3-hr IV infusion every 21 days.                                                                           | [7]       |
| Phase I/II  | Adult Subjects with Advanced Cancers                          | 53                 | Not specified in detail.                                                                                                                                         | [1]       |
| Phase I/II  | AYA Subjects with Advanced Malignancies (+/- CNS involvement) | 19                 | 85.8 mg/m <sup>2</sup> for patients with liver involvement and 98.7 mg/m <sup>2</sup> for those with normal liver function, as a 3-hr IV infusion every 21 days. | [3]       |
| Phase II    | Patients with Primary Brain Cancer and Brain Metastases       | 20 (in Phase II)   | 2-tiered: 85.8 mg/m <sup>2</sup> for patients with liver involvement and 98.7 mg/m <sup>2</sup> for patients with normal livers.                                 | [6]       |

Table 2: Safety and Tolerability Profile of **Dm-CHOC-pen**

| Adverse Effect                                 | Grade      | Incidence in<br>Adult<br>Population | Incidence in<br>AYA<br>Population    | Reference |
|------------------------------------------------|------------|-------------------------------------|--------------------------------------|-----------|
| Fatigue                                        | Grade 1/2  | ~17%                                | 17%                                  | [1][3]    |
| Liver Dysfunction<br>(elevated<br>bilirubin)   | Grade 3    | n=3 (out of 47)                     | No liver<br>dysfunction<br>observed. | [1][6][8] |
| Nausea                                         | Grade 1/2  | n=5 (out of 47)                     | No GI toxicities<br>observed.        | [1][6][8] |
| Neurotoxicity                                  | All Grades | Not observed.                       | Not observed.                        | [1][3][8] |
| Hematological,<br>Cardiac, Renal<br>Toxicities | All Grades | Not observed.                       | Not observed.                        | [1][3][8] |

Table 3: Efficacy Outcomes in AYA Patients with CNS Tumors

| Response          | Number of Patients (N=19) |
|-------------------|---------------------------|
| Complete Response | 2                         |
| Partial Response  | 3                         |
| Stable Disease    | 1                         |
| Reference         | [8]                       |

## Experimental Protocols

### Phase I/II Clinical Trial Methodology

The clinical trials for **Dm-CHOC-pen** followed a standard methodology for dose-escalation and safety assessment.

- Patient Population: Patients enrolled in the trials typically had advanced, recurrent, or metastatic cancer for which standard therapies were not effective.[9] Specific trials focused

on the AYA population (ages 15-39).<sup>[1]</sup> Inclusion criteria generally required a Zubrod performance status score of 0-2 and adequate renal, hepatic, and hematological function.<sup>[1]</sup>

- Dosing and Administration: **Dm-CHOC-pen** was administered as a 3-hour intravenous infusion every 21 days.<sup>[3][6]</sup> Phase I trials involved dose escalation to determine the maximum tolerated dose (MTD).<sup>[7]</sup> A 2-tiered dosing schedule was established for Phase II trials based on liver function.<sup>[3][6]</sup>
- Safety and Efficacy Assessment: Patient safety was monitored through regular laboratory tests, physical examinations, and recording of adverse events.<sup>[3]</sup> Tumor response was evaluated using RECIST 1.1 criteria through imaging scans.<sup>[3]</sup> Pharmacokinetic profiles of **Dm-CHOC-pen** and its metabolite, DM-PEN, were also analyzed.<sup>[3][6]</sup>

## Visualizing Key Processes

To better understand the mechanisms and workflows associated with **Dm-CHOC-pen**, the following diagrams are provided.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [oatext.com](http://oatext.com) [oatext.com]
- 2. [ClinicalTrials.gov](http://ClinicalTrials.gov) [clinicaltrials.gov]

- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ATCT-33: RESULTS FROM EARLY CLINICAL TRIALS FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (DM-CHOC-PEN) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DD-08: PHASE I CANCER CLINICAL TRIAL FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (DM-CHOC-PEN) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DM-CHOC-PEN May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 9. meghan-johnson-scholarship-fund.clinicaltrialconnect.com [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
- To cite this document: BenchChem. [A Comparative Analysis of Dm-CHOC-pen Clinical Trials in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670824#cross-study-comparison-of-dm-choc-pen-clinical-trials>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)